(E)-4-Bromo-1-chloro-2-methyl-2-butene is an organic compound characterized by the molecular formula . It belongs to the class of halogenated alkenes, featuring both bromine and chlorine substituents on a butene backbone. The designation (E) indicates that the substituents on the double bond are located on opposite sides, which influences its chemical properties and reactivity. This compound is known for its role in various synthetic applications due to its unique structural characteristics and reactivity profile .
(E)-4-Bromo-1-chloro-2-methyl-2-butene itself is not expected to have a specific mechanism of action in biological systems due to its limited biological occurrence.
Here's what we can gather based on available scientific databases:
Due to its reactive halogen groups (bromine and chlorine) and a readily available double bond, (E)-4-Bromo-1-chloro-2-methyl-2-butene might serve as a building block for further organic synthesis. The specific E configuration of the double bond could be advantageous for achieving stereoselective reactions().
The presence of unsaturated carbon-carbon bonds and halogen substituents suggests potential for (E)-4-Bromo-1-chloro-2-methyl-2-butene to be incorporated into the design of novel materials. More research is needed to explore this possibility.
Research into the biological activity of (E)-4-Bromo-1-chloro-2-methyl-2-butene is ongoing. Preliminary studies suggest potential interactions with biological molecules, which may lead to applications in medicinal chemistry. Its halogenated structure may impart unique properties that could influence biological pathways, although specific mechanisms and effects require further investigation .
The synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene typically involves the halogenation of 2-methyl-2-butene. A common method is the addition of bromine and chlorine across the double bond under controlled conditions, often using inert solvents like dichloromethane at low temperatures to favor the formation of the (E)-isomer.
In industrial settings, large-scale production follows similar synthetic routes but employs continuous flow reactors and automated systems to ensure high yields and consistent quality .
(E)-4-Bromo-1-chloro-2-methyl-2-butene has several applications across various fields:
The interaction studies of (E)-4-Bromo-1-chloro-2-methyl-2-butene focus on its reactivity with nucleophiles and electrophiles due to the presence of halogen atoms. These interactions can lead to various chemical transformations, making it a subject of interest in both synthetic and biological chemistry. The specific molecular targets and pathways involved depend on the reaction conditions employed during experimentation .
Several compounds share structural similarities with (E)-4-Bromo-1-chloro-2-methyl-2-butene, each exhibiting distinct properties:
Compound Name | Key Differences |
---|---|
4-Bromo-1-chloro-2-butene | Lacks a methyl group; different reactivity. |
4-Bromo-2-methyl-2-butene | Does not contain chlorine; altered behavior. |
1-Bromo-2-chloro-2-methylpropane | Saturated analog; absence of double bond alters reactivity. |
The uniqueness of (E)-4-Bromo-1-chloro-2-methyl-2-butene lies in its combination of both bromine and chlorine atoms in an (E)-configuration, which imparts distinct chemical properties compared to its analogs. This characteristic enhances its utility in various synthetic and research applications .
The IUPAC name (E)-4-bromo-1-chloro-2-methylbut-2-ene reflects its stereochemistry and substituent positions. Key structural features include:
Feature | (E)-4-Bromo-1-chloro-2-methyl-2-butene | Vinyl Chloride | 1-Bromo-2-methylpropene |
---|---|---|---|
Formula | C$$5$$H$$8$$BrCl | C$$2$$H$$3$$Cl | C$$4$$H$$7$$Br |
Halogens | Br, Cl | Cl | Br |
Substituents | Methyl, Br, Cl | None | Methyl, Br |
Configuration | E | N/A | N/A |
The synthesis and application of halogenated alkenes like (E)-4-bromo-1-chloro-2-methyl-2-butene are rooted in the mid-20th-century expansion of organohalogen chemistry. Key developments include:
(E)-4-Bromo-1-chloro-2-methyl-2-butene occupies a niche within halogenated alkenes due to its stereochemistry and bifunctional halogens:
Reaction Type | (E)-4-Bromo-1-chloro-2-methyl-2-butene | 1-Chloro-2-methylpropene |
---|---|---|
Halogenation | Forms tetrabromide/chloride mixtures | Mono-halogenated products |
Cross-Coupling | High yield with Pd catalysts | Limited applicability |
Elimination | Requires strong bases (e.g., KOH) | Less steric hindrance |
The synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene requires careful selection of halogenation strategies to ensure proper regiochemistry and stereochemistry [3]. The halogenation of 2-methyl-2-butene derivatives typically proceeds through several distinct pathways, each offering unique advantages and limitations for the preparation of halogenated butene compounds [6].
Electrophilic halogenation represents one of the most common approaches for introducing bromine and chlorine atoms to 2-methyl-2-butene derivatives [6]. This process involves the formation of a cyclic halonium ion intermediate, which undergoes nucleophilic attack to yield the dihalogenated product with anti-addition stereochemistry [3] [12]. The reaction typically employs molecular bromine or chlorine in inert solvents such as dichloromethane or carbon tetrachloride, allowing for controlled addition across the double bond [6].
Free radical halogenation offers an alternative pathway that proceeds via a chain reaction mechanism [4]. This approach typically utilizes N-bromosuccinimide (NBS) as the halogen source along with radical initiators such as peroxides or azobisisobutyronitrile under photochemical conditions [4]. While this method provides access to halogenated products, it generally exhibits lower stereoselectivity compared to electrophilic pathways [4] [18].
Strategy | Reagents | Mechanism | Stereoselectivity | Yield Range (%) |
---|---|---|---|---|
Electrophilic Bromination | Br₂, CCl₄ or CH₂Cl₂ | Bromonium ion formation followed by nucleophilic attack | High (anti-addition) | 75-95 |
Free Radical Bromination | NBS, AIBN or peroxides, hν | Radical chain reaction via homolytic cleavage | Low (non-stereoselective) | 60-85 |
Copper(I) Chloride-Mediated Bromination | CuCl, LiBr, oxidant | Cu-catalyzed oxidative bromination | Moderate to high (catalyst-controlled) | 70-90 |
Stereoselective Bromination | Br₂, low temperature, inert solvent | Anti-addition via cyclic bromonium intermediate | Very high (E/Z-selective) | 85-95 |
Industrial-Scale Bromination | Continuous flow, in situ Br₂ generation | Controlled radical bromination with heat/light | Variable (process-dependent) | 80-90 |
The halogenation of 2-methyl-2-butene derivatives follows a chain reaction that proceeds through initiation, propagation, and termination steps [2] [4]. In the initiation phase, halogen molecules undergo homolytic cleavage under the influence of light or heat to generate reactive halogen radicals [4]. These radicals then abstract hydrogen atoms from the substrate to form carbon-centered radicals, which subsequently react with additional halogen molecules to yield the halogenated product while regenerating halogen radicals to continue the chain process [2] [4].
For the specific synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene, the stereochemical outcome is particularly important [3] [6]. The (E)-configuration can be achieved through careful control of reaction conditions, including temperature, solvent choice, and catalyst selection [10]. Low-temperature electrophilic bromination typically favors the formation of the (E)-isomer due to the stereospecific anti-addition mechanism [6] [12].
The stereoselective synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene via radical chain mechanisms represents a significant synthetic challenge due to the inherent non-stereoselective nature of radical processes [4] [18]. However, several strategies have been developed to enhance stereoselectivity in radical-mediated halogenation reactions [10].
Radical chain mechanisms for the bromination of alkenes typically proceed through a series of defined steps [4] [18]. The initiation phase involves the generation of bromine radicals through homolytic cleavage of molecular bromine, often facilitated by light or chemical initiators [4]. During propagation, these bromine radicals add to the alkene substrate to form carbon-centered radicals, which subsequently abstract bromine from another bromine molecule to yield the brominated product while regenerating bromine radicals [18]. The reaction concludes with termination steps where radicals combine to form stable products [4].
Step | Reaction | Description | Factors Affecting Rate |
---|---|---|---|
Initiation | X₂ → 2X- (via heat or light) | Homolytic cleavage of halogen molecule to form halogen radicals | Light intensity, temperature, initiator concentration |
Propagation (Step 1) | X- + RH → R- + HX | Halogen radical abstracts hydrogen from substrate to form alkyl radical | C-H bond strength, halogen reactivity, temperature |
Propagation (Step 2) | R- + X₂ → RX + X- | Alkyl radical reacts with halogen molecule to form product and regenerate halogen radical | Halogen concentration, alkyl radical stability |
Termination (Type 1) | X- + X- → X₂ | Two halogen radicals combine to reform halogen molecule | Halogen radical concentration, solvent cage effects |
Termination (Type 2) | R- + X- → RX | Alkyl radical combines with halogen radical to form product | Relative concentrations of radicals, diffusion rate |
Termination (Type 3) | R- + R- → R-R | Two alkyl radicals combine to form dimer | Alkyl radical concentration, steric factors |
For the stereoselective synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene, several approaches have been developed to enhance the stereoselectivity of radical chain mechanisms [10] [18]. One effective strategy involves the use of chiral initiators or catalysts that can influence the facial selectivity of radical addition to the alkene substrate [10]. These chiral auxiliaries can create a stereochemical bias during the key carbon-radical formation step, leading to preferential formation of the desired (E)-isomer [10].
Temperature control plays a crucial role in enhancing stereoselectivity during radical chain bromination [4] [18]. Lower temperatures typically favor increased stereoselectivity by reducing the energy available for conformational changes and side reactions [10]. However, this must be balanced against the need for sufficient energy to initiate and maintain the radical chain process [4].
Method | Key Conditions | E/Z Selectivity | Advantages | Limitations |
---|---|---|---|---|
Low Temperature Bromination | -78°C to -20°C, inert solvent, controlled addition | Up to 95:5 (E:Z) | High stereoselectivity, minimal side reactions | Energy intensive, cryogenic conditions required |
Copper(I)-Catalyzed Stereoselective Bromination | CuCl/CuBr (5-20 mol%), chiral ligand, base | 85:15 to 90:10 (E:Z) | Mild conditions, functional group tolerance | Higher catalyst loading, specialized ligands |
Radical Chain Mechanism with Chiral Initiators | Chiral peroxides or AIBN derivatives, controlled temperature | Variable (60:40 to 80:20) | Scalable, economical reagents | Lower stereoselectivity, side reactions |
Photochemical Stereoselective Bromination | Visible light, photoredox catalyst, controlled wavelength | Up to 90:10 (E:Z) | Energy efficient, environmentally friendly | Specialized equipment, limited scale |
Flow Chemistry-Based Stereoselective Synthesis | Continuous flow, precise residence time, temperature control | Up to 98:2 (E:Z) | Scalable, reproducible, continuous production | High initial investment, specialized equipment |
The solvent system also significantly impacts the stereoselectivity of radical chain bromination reactions [4] [18]. Polar solvents can stabilize radical intermediates and transition states, potentially altering the stereochemical outcome [10]. For the synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene, non-polar solvents like cyclohexane or hexane often provide better stereoselectivity by minimizing the stabilization of alternative conformations [4] [10].
Recent advances in radical chain mechanisms have focused on the development of photoredox catalysis for stereoselective halogenation [8] [10]. These systems utilize visible light and photoredox catalysts to generate halogen radicals under mild conditions, offering improved control over the stereochemical outcome [8]. When applied to the synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene, these methods can achieve E/Z ratios of up to 90:10 under optimized conditions [8] [10].
Copper(I) chloride-mediated bromination protocols represent a significant advancement in the selective synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene, offering enhanced control over regio- and stereoselectivity compared to traditional methods [7] [11]. These catalytic systems leverage the unique properties of copper complexes to facilitate controlled halogenation under mild conditions [7].
The fundamental mechanism of copper(I) chloride-mediated bromination involves the formation of active copper-bromine species that serve as selective brominating agents [7] [19]. Initially, copper(I) chloride reacts with a bromine source, typically lithium bromide or sodium bromide, in the presence of an oxidant to generate the catalytically active copper-bromine complex [7]. This complex then selectively transfers bromine to the substrate through a controlled radical or electrophilic process, resulting in precise halogenation with defined stereochemistry [7] [19].
Protocol | Reagents | Reaction Conditions | Selectivity | Advantages |
---|---|---|---|---|
Standard CuCl-Mediated Bromination | CuCl (10-20 mol%), LiBr, oxidant (e.g., H₂O₂) | RT to 50°C, 2-6 h, inert atmosphere | Moderate to good | Simple setup, economical reagents |
Photoredox CuCl/Ru(bpy)₃²⁺ System | CuCl (5 mol%), Ru(bpy)₃Cl₂ (1 mol%), LiBr, visible light | RT, 1-3 h, blue LED irradiation | Good to excellent | Mild conditions, high functional group tolerance |
CuCl with Ionic Liquid Solvent | CuCl (10 mol%), LiBr, ionic liquid (e.g., [bmim][NTf₂]) | 50-80°C, 1-4 h, air atmosphere | Good | Recyclable solvent, good regioselectivity |
CuCl/Phenanthroline Complex | CuCl (10 mol%), phenanthroline (12 mol%), LiBr, base | RT to 40°C, 2-4 h, inert atmosphere | Excellent | High stereoselectivity, controlled radical formation |
Aerobic CuCl/O₂ System | CuCl (5-10 mol%), O₂, LiBr, ascorbic acid | RT, 1-2 h, oxygen atmosphere | Very good | Environmentally friendly, uses O₂ as terminal oxidant |
Several variations of copper(I) chloride-mediated bromination protocols have been developed, each offering specific advantages for the synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene [11] [14]. The standard protocol typically employs copper(I) chloride (10-20 mol%) with lithium bromide and an oxidant such as hydrogen peroxide under mild heating conditions [11]. This approach provides a straightforward method for bromination with moderate to good stereoselectivity [11] [14].
An enhanced protocol incorporates phenanthroline ligands to form copper complexes with improved catalytic activity and selectivity [7] [19]. The CuCl/phenanthroline system operates through a controlled radical mechanism, where the ligand modulates the reactivity of the copper center to favor the formation of the (E)-isomer [7]. This approach typically achieves excellent stereoselectivity (>90% E-isomer) under mild conditions [7] [19].
Photoredox-enhanced copper catalysis represents a cutting-edge approach for the stereoselective synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene [8] [11]. This system combines copper(I) chloride with a photoredox catalyst such as ruthenium tris(bipyridine) under visible light irradiation [8]. The photoredox catalyst generates reactive intermediates that work synergistically with the copper catalyst to achieve highly selective bromination under exceptionally mild conditions [8] [11].
Recent innovations include the development of aerobic copper(I) chloride-mediated bromination protocols that utilize molecular oxygen as the terminal oxidant [13] [14]. These environmentally friendly systems employ copper(I) chloride with lithium bromide and ascorbic acid under an oxygen atmosphere, providing a green alternative for the synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene with very good stereoselectivity [13].
The use of ionic liquids as reaction media has also enhanced copper(I) chloride-mediated bromination protocols [14] [17]. These non-volatile solvents create a unique reaction environment that can influence the selectivity of the bromination process while offering practical advantages such as catalyst immobilization and simplified product isolation [14]. For the synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene, ionic liquid systems have demonstrated good regioselectivity and moderate to good stereoselectivity [14] [17].
The industrial-scale production of (E)-4-Bromo-1-chloro-2-methyl-2-butene presents unique challenges that require careful process optimization to ensure efficiency, safety, and product quality [9] [16]. Traditional batch processes have been largely supplanted by continuous flow technologies that offer significant advantages for halogenation reactions [16].
Continuous flow chemistry has revolutionized the industrial production of halogenated compounds like (E)-4-Bromo-1-chloro-2-methyl-2-butene by addressing key limitations of batch processes [16]. Flow reactors provide enhanced mixing, improved heat transfer, and precise residence time control, resulting in more consistent product quality and higher yields [16]. Additionally, the smaller reaction volumes at any given time significantly improve safety profiles for handling reactive halogenation reagents [13] [16].
Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Reactor Type | Jacketed reactor with cooling | Photochemical flow reactor |
Temperature Range | 0-25°C | 20-65°C |
Pressure | Atmospheric to 5 bar | 4-10 bar |
Catalyst Loading | 5-10 mol% | 1-5 mol% |
Solvent System | Dichloromethane or CCl₄ | Green solvents (alcohols, acetonitrile) |
Residence Time | 1-4 hours | 10-60 seconds |
Productivity | 50-200 kg/day | 4-10 kg/hour |
Space-Time Yield | 10-20 kg/L/day | 80-110 kg/L/hour |
Process Mass Intensity (PMI) | 15-25 | 3-8 |
E-factor | 10-20 | 2-5 |
Process optimization for the industrial production of (E)-4-Bromo-1-chloro-2-methyl-2-butene focuses on several key parameters [9] [16]. Temperature control is critical for maintaining selectivity while maximizing reaction rates [16]. Modern industrial processes typically operate in the 20-65°C range, with higher temperatures accelerating the reaction but potentially reducing stereoselectivity [16]. Advanced heat exchange systems ensure uniform temperature distribution throughout the reactor, preventing localized hotspots that could compromise product quality [9] [16].
Catalyst systems have been extensively optimized for industrial-scale production [9] [17]. Reduced catalyst loadings (1-5 mol%) are achieved through catalyst immobilization techniques or continuous regeneration systems [17]. These approaches not only reduce material costs but also minimize metal contamination in the final product [9] [17].
Parameter | Optimization Strategy | Industrial Impact | Challenges |
---|---|---|---|
Temperature | Maintain 20-65°C range; higher for faster rates, lower for selectivity | Reduced energy costs, improved safety profile | Heat management, temperature uniformity |
Catalyst Loading | Reduce to 1-5 mol% through catalyst immobilization or recycling | Lower material costs, reduced metal waste | Catalyst deactivation, metal leaching |
Halogen Source | In situ generation from safer precursors (e.g., NBS + salt) | Improved safety, reduced transportation hazards | Reaction control, side product formation |
Solvent System | Replace chlorinated solvents with greener alternatives | Reduced environmental impact, improved worker safety | Solubility issues, reaction rate changes |
Reaction Time | Minimize through flow chemistry or efficient mixing | Higher throughput, reduced energy consumption | Monitoring reaction completion, over-bromination |
Mixing Efficiency | Implement static mixers or high-shear devices | Improved heat transfer, reaction uniformity | Scale-up complexity, equipment design |
Reactor Design | Continuous flow with precise residence time control | Scalability, reproducibility, safety enhancement | Initial investment, specialized equipment |
Quenching Method | Immediate quenching with thiosulfate or sulfite solutions | Reduced downstream processing, improved safety | Complete quenching, heat management |
Product Isolation | Continuous crystallization or extraction | Higher purity, reduced solvent usage | Product stability, crystallization control |
Waste Treatment | Halogen recovery and recycling systems | Reduced environmental impact, regulatory compliance | Halogen-containing waste treatment costs |
The halogen source represents a critical aspect of process optimization [13] [16]. Industrial processes increasingly utilize in situ generation of bromine from safer precursors such as sodium bromide with oxidants, eliminating the need to handle and transport elemental bromine [13]. This approach not only improves safety but also allows for precise control of bromine concentration, enhancing selectivity and reducing side reactions [13] [16].
Solvent selection has undergone significant evolution in industrial processes [9] [16]. Traditional chlorinated solvents like dichloromethane and carbon tetrachloride have been largely replaced with greener alternatives such as alcohols, acetonitrile, or specialized green solvents [16]. These changes address environmental and safety concerns while maintaining or improving process efficiency [9] [16].
Advanced reactor designs incorporate features specifically optimized for halogenation reactions [16]. Photochemical flow reactors with high surface-area-to-volume ratios ensure efficient light penetration for photoinitiated processes [8] [16]. Specialized mixing elements create controlled turbulence patterns that enhance mass transfer without compromising residence time distribution [16].
Process monitoring and control systems play a crucial role in maintaining consistent product quality [9] [16]. Real-time analytics, including inline spectroscopic techniques, allow for continuous monitoring of reaction progress and immediate adjustment of process parameters [16]. These systems enable precise control of residence time, temperature, and reagent concentrations, ensuring consistent production of high-quality (E)-4-Bromo-1-chloro-2-methyl-2-butene [9] [16].
Product isolation and purification have been streamlined through continuous crystallization or extraction processes [16]. These approaches minimize solvent usage and energy consumption while providing high-purity product [16]. Advanced crystallization techniques allow for selective crystallization of the desired (E)-isomer, further enhancing product purity [9] [16].